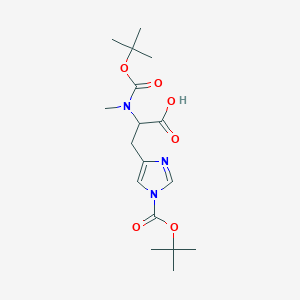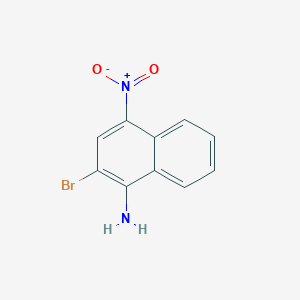
5-(Pyrimidin-5-yl)pyridin-2-amine
説明
5-(Pyrimidin-5-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C9H8N4 and its molecular weight is 172.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Compounds structurally related to 5-(Pyrimidin-5-yl)pyridin-2-amine, such as 2-methyl-5-nitro-phenyl-(4-pyridin-3-yl-pyrimidin-2-yl)-amine, have shown promising results in in vitro antibacterial and antifungal activity tests. These synthesized compounds, including variations with chloranilic and picric acids, were evaluated for their antimicrobial potential, highlighting the potential application of pyrimidine derivatives in developing new antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Biotransformation and Drug Metabolism
The biotransformation of compounds related to this compound has been studied to understand their metabolic fate. These investigations are crucial for drug development, especially for β-secretase inhibitors, indicating the significance of pyrimidine derivatives in medicinal chemistry and pharmacokinetics. The metabolic pathways include N-oxidation and ring contraction, highlighting the complex interactions these compounds undergo within biological systems (Lindgren et al., 2013).
Novel Synthesis Approaches
Research on this compound derivatives encompasses innovative synthesis methods, such as the construction of pyrimidine salts and their complexes, which are of interest in organic chemistry and materials science. These methodologies provide a foundation for the development of new compounds with potential applications in various scientific fields, including the creation of novel ligands and coordination compounds (Wei, Babich, Eckelman, & Zubieta, 2005).
Catalytic Properties and Chemical Transformations
The study of this compound and its derivatives also extends to their use in catalyzing chemical reactions, demonstrating the versatility of pyrimidine compounds in facilitating complex chemical transformations. This area of research underlines the role of pyrimidine derivatives in advancing synthetic chemistry techniques and the development of new catalytic processes (Zhao et al., 2017).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 5-(Pyrimidin-5-yl)pyridin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
This compound interacts with its target, PLK4, by inhibiting its activity . The compound acts as a potent inhibitor of PLK4, thereby disrupting the process of centriole duplication and potentially leading to cell cycle arrest .
Biochemical Pathways
The inhibition of PLK4 by this compound affects the centriole duplication pathway . This disruption can lead to genome instability, a condition that is often associated with cancer . By inhibiting PLK4, the compound may prevent the uncontrolled cell division that characterizes cancerous growth .
Pharmacokinetics
The compound this compound exhibits good plasma stability and liver microsomal stability . These properties suggest that the compound has a long half-life in the body, which could enhance its bioavailability and therapeutic potential . .
Result of Action
At the cellular level, this compound presents excellent antiproliferative activity against breast cancer cells . This suggests that the compound’s action results in the inhibition of cell proliferation, a key characteristic of cancer .
生化学分析
Biochemical Properties
5-(Pyrimidin-5-yl)pyridin-2-amine plays a crucial role in several biochemical reactions. It has been identified as a potent inhibitor of serine/threonine protein kinase PLK4, a master regulator of centriole duplication . The inhibition of PLK4 by this compound is significant for maintaining genome integrity, especially in cancer cells where PLK4 is often overexpressed . This compound interacts with the enzyme by binding to its active site, thereby preventing its catalytic activity. Additionally, this compound has shown interactions with other proteins involved in cell cycle regulation and DNA repair mechanisms .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated significant antiproliferative activity . By inhibiting PLK4, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . This compound also influences cell signaling pathways, particularly those involved in centriole duplication and mitotic spindle formation . Furthermore, this compound has been shown to affect gene expression by modulating the transcription of genes associated with cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of PLK4, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to the disruption of centriole duplication and mitotic spindle formation, ultimately resulting in cell cycle arrest and apoptosis . Additionally, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good plasma stability with a half-life exceeding 289.1 minutes . It also shows liver microsomal stability with a half-life greater than 145 minutes . Over extended periods, this compound maintains its antiproliferative activity against cancer cells, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit PLK4 activity and suppress tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those associated with its role as a kinase inhibitor. This compound interacts with enzymes and cofactors involved in the metabolism of nucleotides and other cellular metabolites . The inhibition of PLK4 by this compound affects metabolic flux and metabolite levels, particularly those related to cell cycle regulation and DNA repair .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is known to be efficiently transported across cell membranes, allowing it to reach its intracellular targets . Once inside the cell, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of this compound within specific tissues may vary depending on the expression levels of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its efficacy . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .
特性
IUPAC Name |
5-pyrimidin-5-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-2-1-7(5-13-9)8-3-11-6-12-4-8/h1-6H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUXUXHZLUYFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629590 | |
| Record name | 5-(Pyrimidin-5-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827588-84-1 | |
| Record name | 5-(Pyrimidin-5-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)





